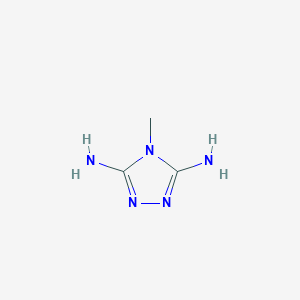![molecular formula C18H20Br2O2 B14308288 1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene] CAS No. 111284-99-2](/img/structure/B14308288.png)
1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene] is an organic compound with the molecular formula C18H20Br2O2. This compound is characterized by the presence of two bromomethyl groups attached to a benzene ring, which are connected by a butane-1,4-diylbis(oxy) linker. It is a versatile compound used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene] typically involves the reaction of 1,4-butanediol with 4-(bromomethyl)phenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:
1,4-Butanediol+24-(Bromomethyl)phenolK2CO3,DMF1,1’-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene] undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new compounds.
Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl groups can yield the corresponding methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Aplicaciones Científicas De Investigación
1,1’-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene] involves its ability to undergo nucleophilic substitution reactions The bromomethyl groups act as electrophilic centers, attracting nucleophiles to form new covalent bonds
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-(2-Butene-1,4-diyl)bis[4-(bromomethyl)benzene]
- 1,1’-(1,4-Butanediyl)bis[4-(bromomethyl)benzene]
- 1,1’-(1,4-Butanediyl)bis[4-(methyl)benzene]
Uniqueness
1,1’-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene] is unique due to its specific structural arrangement, which provides distinct reactivity compared to similar compounds. The presence of the butane-1,4-diylbis(oxy) linker allows for greater flexibility and potential for forming diverse chemical structures.
Propiedades
Número CAS |
111284-99-2 |
|---|---|
Fórmula molecular |
C18H20Br2O2 |
Peso molecular |
428.2 g/mol |
Nombre IUPAC |
1-(bromomethyl)-4-[4-[4-(bromomethyl)phenoxy]butoxy]benzene |
InChI |
InChI=1S/C18H20Br2O2/c19-13-15-3-7-17(8-4-15)21-11-1-2-12-22-18-9-5-16(14-20)6-10-18/h3-10H,1-2,11-14H2 |
Clave InChI |
QHWJBJKRNUGZQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CBr)OCCCCOC2=CC=C(C=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Benzyloxy)propan-2-yl]oxirane](/img/structure/B14308206.png)
![1-Dodecyl-1'-[6-(pyren-1-yl)hexyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14308207.png)



![3a,8a-Dihydroxy-1,3,3a,8a-tetrahydrocyclopenta[a]indene-2,8-dione](/img/structure/B14308248.png)


![2-[4-(Hydroxymethyl)-3-methoxyphenoxy]acetamide](/img/structure/B14308270.png)
![1-[3-(Hexyloxy)phenyl]-3-hydroxyprop-2-en-1-one](/img/structure/B14308275.png)

![(3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone](/img/structure/B14308293.png)

